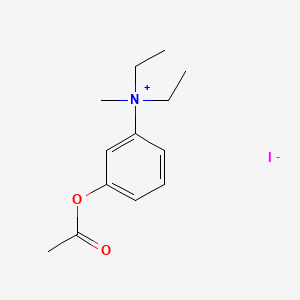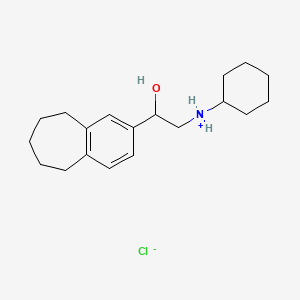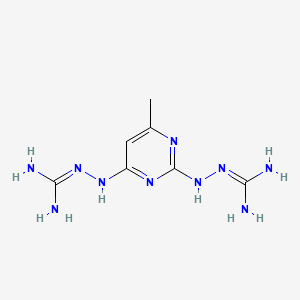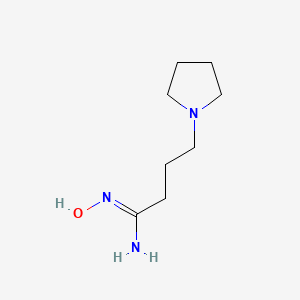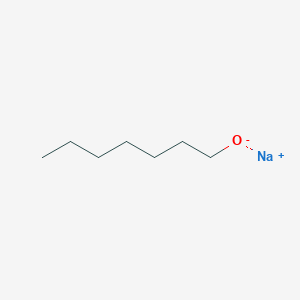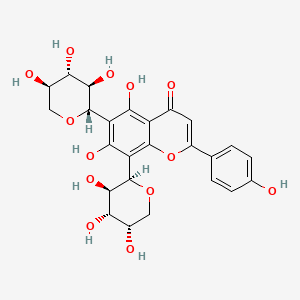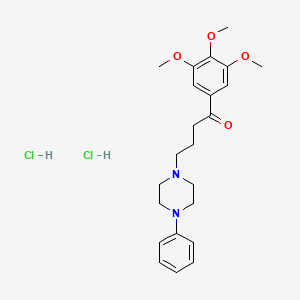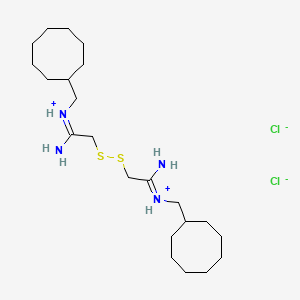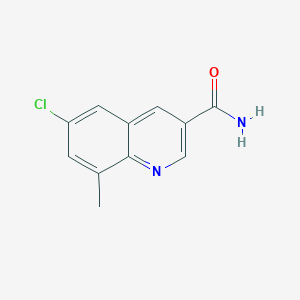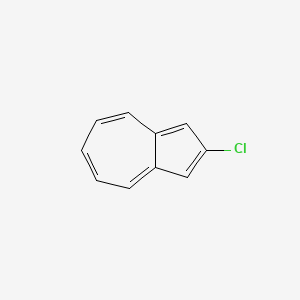
2-Chloroazulene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloroazulene is an organic compound belonging to the azulene family, characterized by its distinctive blue color Azulenes are non-benzenoid aromatic hydrocarbons, consisting of fused five- and seven-membered rings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Chloroazulene can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution (SNAr) reaction. For instance, this compound can be prepared by reacting azulene with chlorine gas in the presence of a catalyst . Another method involves the reaction of azulene with N-chlorosuccinimide (NCS) under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale chlorination of azulene using chlorine gas. The reaction is carried out in a controlled environment to ensure high yield and purity of the product .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Chloroazulene undergoes various chemical reactions, including:
Substitution Reactions: It readily participates in nucleophilic aromatic substitution reactions with amines and arylhydrazines to form 2-aminoazulenes and 2-arylazoazulenes.
Oxidation Reactions: It can be oxidized to form azulene-1,3-dicarboxylate derivatives.
Addition Reactions: It reacts with Grignard reagents to form addition-oxidation products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines and arylhydrazines are commonly used.
Oxidation: Reagents like tetrachloro-1,2-benzoquinone are used for oxidation reactions.
Addition: Grignard reagents and lithium acetylide are used for addition reactions
Major Products:
2-Aminoazulenes: Formed from nucleophilic substitution with amines.
2-Arylazoazulenes: Formed from nucleophilic substitution with arylhydrazines.
Azulene-1,3-dicarboxylate Derivatives: Formed from oxidation reactions.
Applications De Recherche Scientifique
2-Chloroazulene has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloroazulene involves its interaction with nucleophiles, leading to the formation of substitution products. The chlorine atom at the second position of the azulene ring is highly reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to produce a wide range of azulene derivatives .
Comparaison Avec Des Composés Similaires
2-Bromoazulene: Similar to 2-Chloroazulene but with a bromine atom instead of chlorine.
2-Iodoazulene: Contains an iodine atom at the second position.
2-Fluoroazulene: Contains a fluorine atom at the second position.
Uniqueness: this compound is unique due to its balanced reactivity, making it a versatile intermediate for synthesizing various azulene derivatives. Its reactivity is higher than 2-Fluoroazulene but lower than 2-Iodoazulene, providing an optimal balance for many synthetic applications .
Propriétés
Numéro CAS |
36044-31-2 |
|---|---|
Formule moléculaire |
C10H7Cl |
Poids moléculaire |
162.61 g/mol |
Nom IUPAC |
2-chloroazulene |
InChI |
InChI=1S/C10H7Cl/c11-10-6-8-4-2-1-3-5-9(8)7-10/h1-7H |
Clé InChI |
VIYSBJPISLKKIU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=C2C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


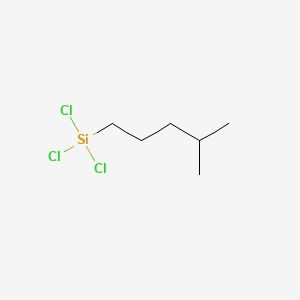
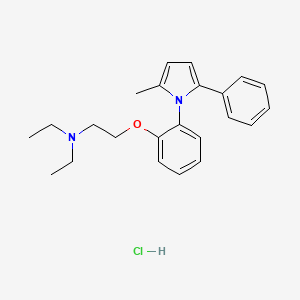
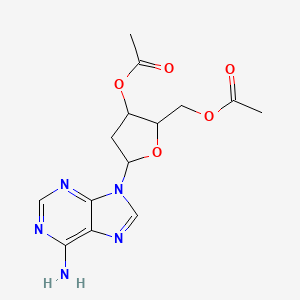
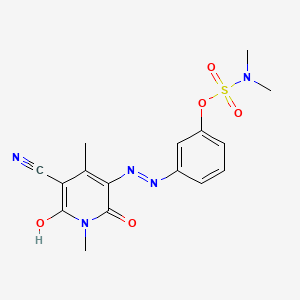
![[4-(2,6-dipyridin-2-ylpyridin-4-yl)phenyl]methanol](/img/structure/B13735250.png)
